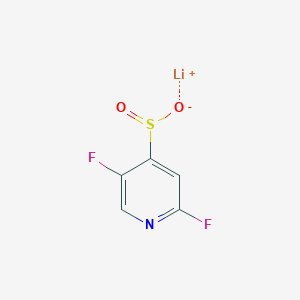
1-Benzyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-Benzyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea” is a complex organic molecule. It contains a benzyl group, a pyrrolidinyl group, a pyridazinyl group, and a phenyl group linked by a urea moiety .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the aforementioned functional groups. For instance, the pyrrolidine ring is a common scaffold in medicinal chemistry and can be synthesized from different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, for example, is a five-membered ring with one nitrogen atom . The benzyl, phenyl, and pyridazinyl groups are all aromatic and contribute to the compound’s overall structure.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its various functional groups. For example, the pyrrolidine ring could undergo reactions at the nitrogen atom or at the carbon atoms in the ring .科学的研究の応用
Urea Derivatives and Pyridine Compounds in Chemical Synthesis
Urea derivatives play a crucial role in the formation of complex molecules, demonstrating a wide range of chemical reactivities and applications. For instance, the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates has been explored through NMR spectroscopic titrations and quantum chemical calculations, highlighting the classical substituent effect on association and the importance of intramolecular hydrogen bonding in complex formation (Ośmiałowski et al., 2013). This study underscores the potential of urea derivatives in the design of new molecular structures through hydrogen bonding and complexation.
Biological and Pharmacological Screening
Urea and pyridine derivatives have been synthesized and evaluated for their biological activities, offering insights into their potential pharmaceutical applications. For example, novel pyrimidine derivatives have been screened for anti-inflammatory, analgesic, cytotoxic, and antitubercular activities, with some compounds showing promising results compared to standard drugs (Bhat et al., 2014). Such studies indicate the value of these compounds in drug discovery and development, particularly in the exploration of new therapeutic agents.
Antimicrobial and Anticancer Properties
The synthesis of urea derivatives has also been directed towards antimicrobial and anticancer applications. A study on pyridine-3-carbonitrile derivatives demonstrated their evaluation for antibacterial and antitumor activities, providing a foundation for the development of new antimicrobial and anticancer compounds (Elewa et al., 2021). This research highlights the potential of urea derivatives in addressing critical health challenges by targeting microbial infections and cancerous cells.
将来の方向性
特性
IUPAC Name |
1-benzyl-3-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c28-22(23-16-17-7-2-1-3-8-17)24-19-10-6-9-18(15-19)20-11-12-21(26-25-20)27-13-4-5-14-27/h1-3,6-12,15H,4-5,13-14,16H2,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWUVKBGQNDRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
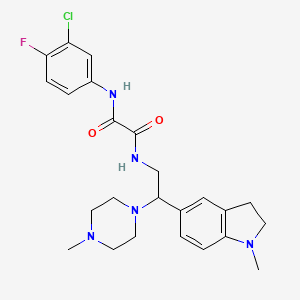
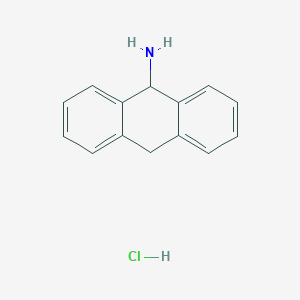

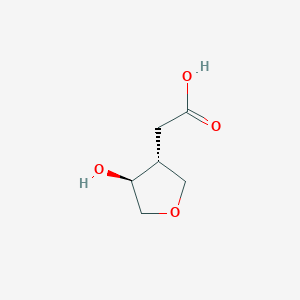
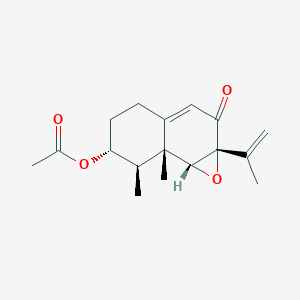
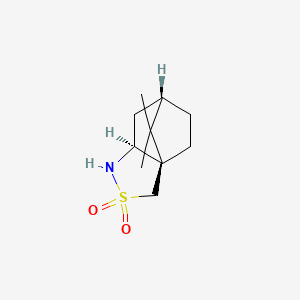
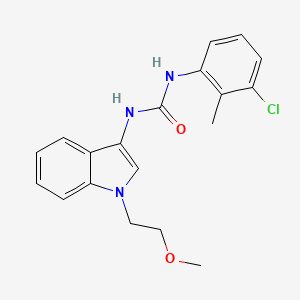
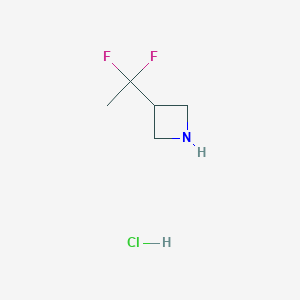
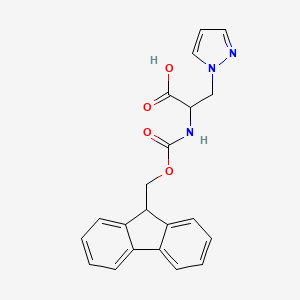


![3,6-dichloro-N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-2-carboxamide](/img/structure/B2735032.png)
![1-[(4-Bromophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2735033.png)
